molecular formula C30H44O4 B1235510 Schisanlactone E

Schisanlactone E

Cat. No.: B1235510
M. Wt: 468.7 g/mol
InChI Key: RRSQKAFYPICCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5321172 is a natural product found in Kadsura heteroclita with data available.

Scientific Research Applications

Bioactive Metabolites and Their Effects

Schisanlactone E, a major triterpene from the genus Kadsura, has been the subject of research for its transformation by fungi and the resultant bioactivities. Mai et al. (2014) discovered that when this compound was transformed by the fungus Cunninghamella blakesleana, it produced 13 new metabolites. Notably, two of these metabolites demonstrated moderate inhibitory effects on nitric oxide production in macrophages and the proliferation of acetaldehyde-induced HSC-T6 cells, suggesting potential anti-inflammatory and anti-proliferative applications (Mai et al., 2014).

Pharmacokinetics and Metabolism in Rats

In 2020, Liu et al. conducted a study to understand the pharmacokinetics, bioavailability, excretion, and metabolism of this compound in rats. They developed analytical methods to track the compound in rat plasma, urine, and feces. The study revealed that this compound had an oral bioavailability of about 79.3% and was primarily excreted through feces. Furthermore, they identified 15 metabolites of this compound, providing comprehensive insights into its pharmacokinetic and metabolic profiles, which could be valuable for its future development and utilization (Liu et al., 2020).

Cytotoxic Activity

The cytotoxic activity of this compound and related compounds has been investigated. For example, a study by Wang et al. (2006) on the stem of Kadsura heteroclita identified this compound among other compounds, some of which showed moderate cytotoxic activity against various human tumor cell lines, indicating potential anti-tumor applications (Wang et al., 2006).

Other Applications and Structural Characterization

Studies like those by Qiu et al. (2018) and Zhou et al. (2009) have focused on the structural characterization of this compound and related compounds. These studies contribute to the understanding of their chemical properties, which is crucial for exploring their potential applications in various fields (Qiu et al., 2018); (Zhou et al., 2009).

Properties

IUPAC Name

3-[4,8-dimethyl-5-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQKAFYPICCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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